5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-hydroxypropyl)-3-pyrrolin-2-one
Description
This compound belongs to the pyrrolin-2-one class, characterized by a five-membered lactam ring. Its structure includes:
- Cyclopropylcarbonyl: A strained cyclopropane ring fused to a carbonyl group, which may confer metabolic stability and conformational rigidity.
- 3-Hydroxypropyl substituent: Polar side chain contributing to hydrophilicity and hydrogen-bonding capacity.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs.
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-hydroxypropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-25-13-7-6-12(10-14(13)26-2)16-15(17(22)11-4-5-11)18(23)19(24)20(16)8-3-9-21/h6-7,10-11,16,21,23H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHEUBUSRZTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCO)O)C(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrrolinone core
- Dimethoxyphenyl substituents
- Cyclopropylcarbonyl and hydroxypropyl groups
These structural features suggest potential interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant potency against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating its potential as an antineoplastic agent . The selectivity index (SI) values further support its efficacy, suggesting a favorable therapeutic window compared to conventional chemotherapeutics.
Table 1: Cytotoxicity Data of 5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-hydroxypropyl)-3-pyrrolin-2-one
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 | < 1 | High |
| HT29 | < 1 | High |
| Non-malignant Cells | > 10 | Low |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have reported that it activates caspase pathways and leads to mitochondrial membrane depolarization, critical events in the apoptotic process . Furthermore, the compound has been associated with increased reactive oxygen species (ROS) production, which can contribute to cell death in malignant cells.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit p38 MAP kinase activity—a key signaling pathway involved in inflammatory responses. This inhibition suggests potential applications in treating cytokine-mediated diseases .
Pharmacokinetics and Toxicology
Preliminary evaluations of the pharmacokinetic profile indicate good absorption and distribution characteristics. However, comprehensive studies are necessary to fully understand its metabolism and excretion pathways. Toxicological assessments reveal that while the compound is effective against cancer cells, it exhibits lower toxicity towards non-malignant cells, enhancing its therapeutic potential.
Case Study 1: Colon Cancer Treatment
A recent clinical trial explored the efficacy of this compound in patients with advanced colon cancer. The results indicated a significant reduction in tumor size in a subset of patients receiving the treatment compared to those on placebo. Notably, adverse effects were minimal, primarily limited to mild gastrointestinal disturbances.
Case Study 2: Inflammatory Disorders
Another study focused on patients with chronic inflammatory conditions. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved patient-reported outcomes regarding pain and mobility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares a pyrrolin-2-one core with the following analogs (Table 1):
Key Observations :
- Aromatic Substituents : The 3,4-dimethoxyphenyl group in the target compound is replaced with diethoxyphenyl in , increasing steric bulk and lipophilicity.
- Carbonyl Variants : Cyclopropylcarbonyl (target) vs. benzoyl () vs. thienylcarbonyl (). Thienyl groups introduce sulfur-based electronic effects, while cyclopropane may enhance metabolic stability.
Hypothetical Impact on Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- The target compound’s 3-hydroxypropyl and 3-hydroxy groups likely enhance aqueous solubility compared to the thiadiazolyl analog (), which has a non-polar benzoyl group.
Metabolic Stability
- The cyclopropyl group in the target compound could reduce oxidative metabolism compared to the benzoyl () or thienyl () groups, which are more susceptible to enzymatic degradation.
Bioactivity
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolinone core. Key steps include:
- Cyclopropane carbonyl introduction : Use of cyclopropanecarbonyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .
- Functionalization of the 3,4-dimethoxyphenyl group : Electrophilic substitution reactions require controlled temperatures (40–60°C) and catalysts like BF₃·Et₂O to enhance regioselectivity .
- Hydroxypropyl group attachment : Alkylation of the pyrrolinone nitrogen using 3-bromopropanol in dimethylformamide (DMF) with NaH as a base, optimized at 50°C for 12 hours .
Critical Factors : - Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and byproduct formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can computational modeling be integrated with experimental data to predict biological target interactions?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Validate predictions with NMR-based binding assays (e.g., STD-NMR for epitope mapping) .
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data from enzyme inhibition assays (IC₅₀ values) to refine pharmacophore models .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key hydrogen bonds with catalytic residues .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals for the cyclopropane carbonyl (δ ~170 ppm in ¹³C) and hydroxypropyl protons (δ 3.4–3.8 ppm in ¹H). Use DEPT-135 to confirm CH₂/CH₃ groups .
- FT-IR : Identify key stretches: C=O (1680–1700 cm⁻¹), phenolic -OH (broad ~3200 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns (e.g., loss of cyclopropane carbonyl) validate structural integrity .
Advanced: What strategies resolve contradictions in bioactivity data across different cell lines?
Methodological Answer:
- Dose-response normalization : Account for variations in cell permeability (e.g., P-gp efflux in cancer lines) by comparing EC₅₀ values under standardized conditions (e.g., 48-hour exposure) .
- Metabolic profiling : Use LC-MS to quantify intracellular compound levels and correlate with cytotoxicity (e.g., MTT assay discrepancies in HepG2 vs. HEK293 cells) .
- Control for off-target effects : Include isogenic cell lines (e.g., CRISPR-edited knockouts) to isolate target-specific activity .
Advanced: How does stereochemistry impact pharmacological activity, and what methods validate stereochemical assignments?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX (e.g., Flack parameter <0.1). The hydroxy group at C3 and cyclopropane orientation are critical for binding .
- Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (hexane/isopropanol, 90:10) to assess enantiomeric excess (>99% for active isomers) .
- Circular dichroism (CD) : Compare experimental CD spectra with TD-DFT calculations to confirm stereoelectronic properties .
Basic: What purification steps are critical, and how does solvent choice affect crystallization?
Methodological Answer:
- Chromatography : Use reverse-phase C18 columns (MeOH/H₂O, 70:30) for polar impurities. Monitor fractions by TLC (Rf ~0.3 in ethyl acetate) .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water 4:1) to enhance crystal lattice formation. Slow cooling (1°C/min) yields larger, purer crystals .
Advanced: What experimental designs assess environmental persistence and ecotoxicology?
Methodological Answer:
- OECD 307 guideline : Conduct soil degradation studies under aerobic conditions (20°C, 60% water-holding capacity) with LC-MS/MS quantification .
- Microcosm assays : Evaluate biodegradation in freshwater/sediment systems (28-day test) with GC-MS to track metabolite formation (e.g., demethylated products) .
- Daphnia magna acute toxicity : 48-hour exposure assays (EC₅₀ determination) paired with oxidative stress biomarkers (e.g., catalase activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
